Vinorelbine-d3 (ditartrate) is a semi-synthetic vinca alkaloid, primarily used as an anti-mitotic chemotherapy drug. It is particularly effective in treating various malignancies, including metastatic non-small cell lung carcinoma and breast cancer. Vinorelbine was first approved for use in the United States in the 1990s and has since been recognized for its role in combination therapies that enhance patient survival rates in advanced stages of cancer .
The synthesis of vinorelbine-d3 involves several key steps, primarily focusing on the modification of the catharanthine component of the vinca alkaloid structure. The process typically includes:
The specific synthetic route may vary, but it generally adheres to established protocols for vinca alkaloid derivatives .
Vinorelbine-d3 has a complex molecular structure characterized by multiple fused rings. Its chemical formula is with a molecular weight of approximately 1079.11 g/mol. The InChI Key for vinorelbine-d3 is CILBMBUYJCWATM-KRQCOKQWSA-N
, which provides a unique identifier for its chemical structure .
Vinorelbine-d3 participates in various chemical reactions that are crucial for its mechanism of action as an anti-cancer agent. Key reactions include:
These reactions underscore vinorelbine-d3's role as a mitotic spindle poison, effectively disrupting normal cell division processes .
The primary mechanism of action of vinorelbine-d3 involves its interaction with tubulin, a protein critical for microtubule formation. By binding to tubulin:
This mechanism highlights vinorelbine-d3's efficacy in targeting cancer cells while sparing normal cells to some extent .
Vinorelbine-d3 exhibits several notable physical and chemical properties:
These properties are significant as they influence the drug's bioavailability and therapeutic effectiveness .
Vinorelbine-d3 is primarily utilized in oncology as an effective treatment option for:
Additionally, ongoing research explores its potential applications in other malignancies and combination therapies aimed at enhancing efficacy while minimizing side effects .
Deuterium labeling of vinorelbine, exemplified by Vinorelbine-d3 ditartrate (C~53~H~63~D~3~N~4~O~20~; MW: 1082.12 g/mol), serves as a strategic tool to enhance pharmacokinetic (PK) and metabolic profiling without altering primary pharmacology. The incorporation of three deuterium atoms ([2]H) at specific molecular sites mitigates metabolic degradation via the deuterium kinetic isotope effect (DKIE). This effect slows cytochrome P450-mediated oxidation, a dominant clearance pathway for vinca alkaloids, thereby extending the compound’s half-life and improving bioavailability. Deuterated analogs like Vinorelbine-d3 ditartrate (KW-2307-d3) function as internal standards in LC-MS/MS bioanalysis, enabling precise quantification of the parent drug in biological matrices by eliminating ion suppression artifacts [1] [3] [8].
Synthesis of Vinorelbine-d3 ditartrate centers on site-specific deuterium introduction into the vinorelbine core structure. The deuterium atoms are typically incorporated at the C23 methyl ester position (–COOCH~3~ → –COOCD~3~), leveraging esterification reactions with deuterated methanol (CD~3~OH) under acidic catalysis. This modification preserves the tubulin-binding vinca domain while creating a mass shift detectable via mass spectrometry [3] [4].
A multi-step route proceeds as follows:
Table 1: Synthetic Routes for Deuterated Vinca Alkaloids
Compound | Deuteration Site | Key Reagent | Isotopic Purity | Yield |
---|---|---|---|---|
Vinorelbine-d3 | C23 methoxy group | CD~3~OD/SOCl~2~ | ≥98% | 65–70% |
Vinblastine-d3 | C23' methoxy group | CD~3~OD/DCC | ≥95% | 60–68% |
Selective deuteration necessitates protecting reactive functional groups (e.g., indole nitrogen, hydroxyl groups) to prevent undesired side reactions. Key strategies include:
Table 2: Protection Schemes for Vinorelbine-d3 Synthesis
Functional Group | Protecting Group | Deprotection Agent | Compatibility with Deuteration |
---|---|---|---|
Vindoline N-H | Boc | TFA/DCM (0°C) | High |
C23'-COOH | p-Nitrophenyl | CD~3~ONa | Moderate |
C4' OH | TBDMS | Tetrabutylammonium fluoride | Low (risk of β-elimination) |
Chemoenzymatic methods enable regioselective deuteration under mild conditions, circumventing harsh chemical steps. Carbonyl reductase enzymes reduce vinorelbine ketone intermediates using deuterated cofactors (NADP-D), introducing deuterium at stereospecific positions. Alternatively, lipase-catalyzed transesterification with vinyl acetate-d~3~ exchanges the C23 ester group with high enantioretention. This approach achieves isotopic purity >99% and avoids racemization—a limitation of acid-catalyzed esterification [8].
Table 3: Enzymatic vs. Chemical Deuteration Methods
Method | Catalyst/Enzyme | Deuteration Site | Isotopic Purity | Advantage |
---|---|---|---|---|
Lipase-catalyzed exchange | Candida antarctica Lipase B | C23 methoxy | >99% | Retention of chirality |
NADP-D-mediated reduction | Carbonyl reductase | C3' ketone | 97% | Stereoselective C-D bond formation |
Acid-catalyzed esterification | HCl/SOCl~2~ | C23 methoxy | 98% | Scalability |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7